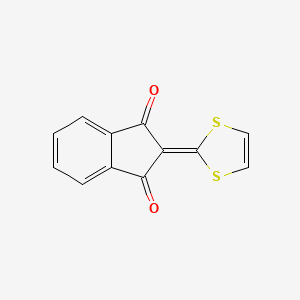
2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione is a heterocyclic compound that contains sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with a dithiol compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or dithiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or dithiol derivatives.
Scientific Research Applications
2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to participate in redox reactions and interact with biological molecules, leading to various effects. For example, its ability to undergo oxidation and reduction reactions can influence cellular redox balance and signaling pathways.
Comparison with Similar Compounds
2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
Tetrathiafulvalene: Known for its use in organic electronics and as a building block for molecular conductors.
Bis(1,3-dithiol-2-ylidene) derivatives: Used in the development of organic field-effect transistors and other electronic devices.
The uniqueness of this compound lies in its specific structure and electronic properties, which make it suitable for a wide range of applications in both scientific research and industry.
Properties
CAS No. |
62576-01-6 |
|---|---|
Molecular Formula |
C12H6O2S2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C12H6O2S2/c13-10-7-3-1-2-4-8(7)11(14)9(10)12-15-5-6-16-12/h1-6H |
InChI Key |
ALOHUFTWTBIUCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3SC=CS3)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















